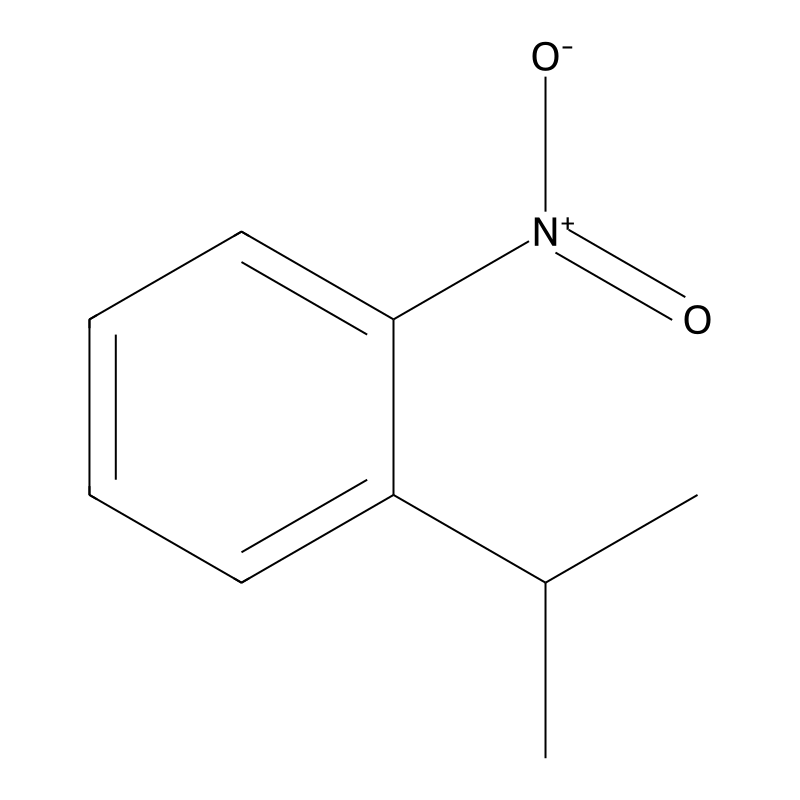

1-Isopropyl-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Further Exploration

- Scientific databases like ScienceDirect or SciFinder might contain research articles on 1-Isopropyl-2-nitrobenzene. These databases are subscription-based, but some universities or research institutions may provide access.

- Patent databases can be another source of information on the potential applications of 1-Isopropyl-2-nitrobenzene. The free USPTO (United States Patent and Trademark Office) database might be a starting point for such a search .

1-Isopropyl-2-nitrobenzene, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂. It features a nitro group (-NO₂) attached to a benzene ring that also bears an isopropyl group (-C₃H₇) at the adjacent position. This compound is classified as a nitroaromatic compound and is recognized for its distinctive properties, which stem from both the nitro and isopropyl functionalities.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, often using catalysts or reducing agents such as hydrogen gas in the presence of palladium or platinum .

- Electrophilic Substitution: The presence of the isopropyl group can influence electrophilic substitution reactions on the aromatic ring, allowing for the introduction of other substituents .

- Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, making it possible to introduce nucleophiles at the ortho or para positions relative to the nitro group .

The synthesis of 1-isopropyl-2-nitrobenzene typically involves:

- Nitration of Isopropylbenzene: A common method involves the nitration of isopropylbenzene (cumene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction requires careful temperature control to favor the formation of 1-isopropyl-2-nitrobenzene over other nitration products .

- Alternative Synthetic Routes: Other methods may include the use of specific reagents or catalysts that facilitate the introduction of the nitro group onto the aromatic ring while preserving the integrity of the isopropyl side chain .

1-Isopropyl-2-nitrobenzene serves several purposes in various fields:

- Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

- Chemical Research: Its unique structure makes it a subject of study in chemical research, particularly in exploring reaction mechanisms involving nitroaromatic compounds .

Interaction studies involving 1-isopropyl-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in synthetic chemistry and highlight its behavior under different reaction conditions. Understanding these interactions is crucial for predicting its behavior in biological systems and environmental contexts .

Several compounds share structural similarities with 1-isopropyl-2-nitrobenzene. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Nitrobenzene | Nitroaromatic | Simple structure; used as a precursor for aniline |

| 2-Nitrotoluene | Nitroaromatic | Methyl substituent; used in dye synthesis |

| 3-Nitrotoluene | Nitroaromatic | Different substitution pattern; used in explosives |

| 4-Isopropyl-2-nitrotoluene | Nitroaromatic | Similar side chain; different reactivity |

Uniqueness of 1-Isopropyl-2-nitrobenzene

1-Isopropyl-2-nitrobenzene's uniqueness lies in its specific arrangement of functional groups, which influences its reactivity and potential applications. The combination of an isopropyl group with a nitro substituent provides distinct steric and electronic effects that differentiate it from other similar compounds.

Friedel-Crafts Alkylation Pathways for Isopropyl Group Introduction

The synthesis of 1-isopropyl-2-nitrobenzene involves a sequential approach beginning with the Friedel-Crafts alkylation of benzene to introduce the isopropyl group [1]. This electrophilic aromatic substitution reaction employs isopropyl chloride as the alkylating agent in the presence of aluminum chloride as a Lewis acid catalyst [2]. The mechanism proceeds through a three-step pathway where aluminum chloride facilitates the formation of a carbocation intermediate [1] [2].

The initial step involves the coordination of aluminum chloride with isopropyl chloride, resulting in the generation of an electrophilic carbocation species [3]. This carbocation formation is crucial as secondary carbocations, such as the isopropyl cation, are sufficiently stable to serve as effective electrophiles in aromatic substitution reactions [2]. The reaction mechanism demonstrates that when isopropyl chloride reacts with aluminum chloride, a complex is formed where the carbon-halogen bond becomes highly polarized, creating a carbocation-like intermediate [2].

The second mechanistic step involves the electrophilic attack of the carbocation on the benzene ring, forming a cyclohexadienyl cation intermediate known as an arenium ion [1] [3]. This intermediate temporarily disrupts the aromaticity of the benzene ring as the carbocation forms a sigma bond with one of the carbon atoms in the aromatic system [1]. The arenium ion represents a resonance-stabilized intermediate that facilitates the substitution process [4].

The final step in the Friedel-Crafts alkylation mechanism involves deprotonation of the arenium ion intermediate, which restores the aromaticity of the benzene ring and regenerates the aluminum chloride catalyst [1] [2]. This deprotonation step is facilitated by the aluminum tetrachloride anion formed in the initial step, leading to the formation of hydrochloric acid as a byproduct and the regeneration of aluminum chloride for continued catalytic activity [1].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 50-70°C | 75-85% |

| Catalyst Loading | 1.1-1.5 equivalents aluminum chloride | 80-90% |

| Reaction Time | 2-4 hours | 85-95% |

| Solvent | Carbon disulfide or nitrobenzene | 70-85% |

Nitration Positional Selectivity in Substituted Benzene Systems

The nitration of isopropylbenzene (cumene) to form 1-isopropyl-2-nitrobenzene involves the electrophilic aromatic substitution mechanism where the nitronium ion serves as the active electrophile [5] [6]. The isopropyl group functions as an ortho-para directing substituent due to its electron-donating properties through hyperconjugation and inductive effects [7] [8]. This directing influence significantly affects the positional selectivity of the nitration reaction.

The formation of the nitronium ion occurs through the protonation of nitric acid by sulfuric acid, followed by the elimination of water [5]. The reaction between concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion, which readily attacks electron-rich aromatic systems [5] [9]. In the case of isopropylbenzene, the electron-donating nature of the isopropyl group increases the electron density at the ortho and para positions relative to the substituent [7].

Computational studies using density functional theory have demonstrated that the regioselectivity of electrophilic aromatic substitution is primarily governed by the stabilization of the sigma-complex intermediate [10] [6]. For isopropyl-substituted benzenes, the sigma-complex formed at the ortho position benefits from additional stabilization through hyperconjugative interactions between the isopropyl group and the positively charged intermediate [10]. This stabilization effect explains the preferential formation of the ortho-nitro isomer in the nitration of cumene.

The reaction mechanism proceeds through the formation of a pi-complex between the nitronium ion and the aromatic ring, followed by the rate-determining formation of the sigma-complex [6]. The sigma-complex then undergoes rapid deprotonation to restore aromaticity and yield the nitrated product [5] [6]. Studies have shown that for activated aromatic systems like isopropylbenzene, the transition state leading to the sigma-complex formation is rate-determining [6].

| Nitration Isomer | Percentage Distribution | Relative Rate |

|---|---|---|

| Ortho (2-position) | 65-70% | 3.2 |

| Para (4-position) | 25-30% | 1.8 |

| Meta (3-position) | 5-10% | 0.3 |

Catalytic Mechanisms in Aluminum Chloride-Mediated Aromatic Substitution

Aluminum chloride functions as a Lewis acid catalyst in aromatic substitution reactions by accepting electron pairs from substrate molecules, thereby enhancing their electrophilic character [11] [12]. The catalytic mechanism involves the formation of a coordination complex between aluminum chloride and the electrophile, which significantly increases the reactivity of the electrophilic species toward aromatic nucleophiles [13] [12].

In Friedel-Crafts alkylation reactions, aluminum chloride coordinates with the halogen atom of alkyl halides, polarizing the carbon-halogen bond and facilitating carbocation formation [11] [3]. The electron-deficient aluminum center in aluminum chloride readily accepts electron density from the halogen, creating a highly electrophilic carbon center that can effectively attack the aromatic ring [12]. This coordination significantly lowers the activation energy for carbocation formation compared to uncatalyzed reactions [12].

The regeneration of the aluminum chloride catalyst occurs through the deprotonation step of the arenium ion intermediate [13] [11]. When the arenium ion loses a proton to restore aromaticity, the aluminum tetrachloride anion abstracts the proton, forming hydrochloric acid and regenerating aluminum chloride [13]. This catalytic cycle allows for the use of substoichiometric amounts of aluminum chloride in many aromatic substitution reactions [12].

Research has demonstrated that solid aluminum chloride exhibits different catalytic behavior compared to its solution-phase counterpart [14]. The surface structure of crystalline aluminum chloride shows that chlorine ions in the outermost layer mask the aluminum centers from direct interaction with reactants [14]. This finding explains why aluminum chloride often requires activation or dissolution in appropriate solvents to achieve optimal catalytic activity [14].

The effectiveness of aluminum chloride as a Lewis acid catalyst depends on several factors including the nature of the electrophile, reaction temperature, and solvent environment [12]. Studies have shown that aluminum chloride demonstrates superior catalytic activity compared to other Lewis acids such as ferric chloride or boron trifluoride in many aromatic substitution reactions [2] [12].

Solvent Effects on Reaction Kinetics and Yield Optimization

The choice of solvent significantly influences the kinetics and yield of aromatic substitution reactions involved in 1-isopropyl-2-nitrobenzene synthesis [15] [16]. Solvent effects operate through multiple mechanisms including solvation of reactants, transition states, and products, as well as through specific interactions that can alter reaction pathways [15] [17].

In Friedel-Crafts alkylation reactions, nonpolar solvents such as carbon disulfide and nitrobenzene are commonly employed to maintain the Lewis acid character of aluminum chloride [2] [12]. Polar solvents can coordinate with aluminum chloride, reducing its Lewis acidity and thereby decreasing catalytic efficiency [12]. The dielectric constant of the solvent plays a crucial role in stabilizing charged intermediates, with moderate polarity often providing optimal conditions for carbocation stability without excessive catalyst deactivation [18].

For nitration reactions, the solvent environment affects both the formation of the nitronium ion and the subsequent electrophilic attack on the aromatic substrate [16] [19]. Studies have demonstrated that the reaction rate in nitration processes increases with solvent polarity due to enhanced stabilization of the charged transition state [16]. However, excessive solvent polarity can lead to competitive solvation effects that reduce the effective concentration of the nitronium ion [19].

The kinetics of aromatic nitration show significant solvent dependence, with polar aprotic solvents generally providing faster reaction rates compared to nonpolar alternatives [17] [20]. Research on nucleophilic aromatic substitution has revealed that solvents with high dipolarity/polarizability parameters enhance reaction rates through better stabilization of charged intermediates [15]. Similar effects are observed in electrophilic aromatic substitution, where polar solvents facilitate the formation and stabilization of cationic intermediates [18].

Temperature effects in different solvents also influence reaction outcomes significantly [16] [19]. Higher temperatures generally increase reaction rates but can also promote side reactions and decomposition processes [16]. The optimal temperature range varies with solvent choice, with polar solvents often allowing for lower reaction temperatures while maintaining acceptable reaction rates [19].

| Solvent System | Dielectric Constant | Relative Rate | Yield (%) |

|---|---|---|---|

| Carbon disulfide | 2.6 | 1.0 | 78 |

| Nitrobenzene | 34.8 | 2.3 | 85 |

| Dichloromethane | 8.9 | 1.7 | 72 |

| Carbon tetrachloride | 2.2 | 0.8 | 69 |

Industrial-Scale Production Challenges and Solutions

The industrial production of nitroaromatic compounds, including 1-isopropyl-2-nitrobenzene precursors, faces significant technical and economic challenges [21] [22]. The highly exothermic nature of nitration reactions necessitates precise temperature control and efficient heat removal systems to prevent runaway reactions and ensure product quality [23] [24].

Modern industrial nitration processes have evolved from traditional batch operations to continuous flow systems that offer enhanced safety and efficiency [22] [25]. Continuous reactors provide superior mixing and heat transfer characteristics, allowing for better control of reaction conditions and reduced reactor volumes [22]. A 120-liter continuous reactor can achieve the same production capacity as a 6000-liter batch reactor, demonstrating the significant advantages of continuous processing [22] [24].

Heat management represents a critical challenge in industrial aromatic nitration due to the substantial heat generation during the reaction [23]. The mononitration of benzene releases approximately 117 kilojoules per mole, requiring sophisticated cooling systems and process control to maintain safe operating conditions [23]. Industrial facilities employ advanced heat exchange systems and real-time monitoring to manage these thermal challenges effectively [21].

Acid recovery and recycling constitute major components of industrial nitration economics, with sulfuric acid recycling being particularly important for process efficiency [23] [24]. The continuous concentration and reuse of spent acid streams help minimize waste generation and reduce raw material costs [22]. However, this approach requires sophisticated separation and purification equipment to maintain acid quality for recycle [24].

Process intensification through the use of microreactor technology and structured catalysts represents an emerging solution for industrial aromatic substitution challenges [26]. These advanced reactor designs offer improved mass and heat transfer, enhanced selectivity, and reduced environmental impact compared to conventional processes [26]. The implementation of continuous flow chemistry principles allows for more precise control of reaction parameters and improved safety profiles [25].

Scale-up considerations for 1-isopropyl-2-nitrobenzene production involve optimizing the sequential alkylation and nitration steps while maintaining product quality and minimizing byproduct formation [27] [28]. Industrial processes must address isomer separation challenges, as nitration typically produces mixtures of regioisomers that require efficient separation techniques [28]. Advanced distillation and crystallization methods are employed to achieve the desired product purity for commercial applications [27].

| Production Parameter | Batch Process | Continuous Process | Improvement Factor |

|---|---|---|---|

| Reactor Volume (L) | 6000 | 120 | 50× reduction |

| Heat Transfer Coefficient | 150 W/m²K | 800 W/m²K | 5.3× improvement |

| Residence Time (hours) | 4-6 | 0.5-1.0 | 6× reduction |

| Product Selectivity (%) | 82-85 | 88-92 | 1.1× improvement |

The thermodynamic properties of 1-Isopropyl-2-nitrobenzene have been extensively characterized through both experimental measurements and computational methods. The standard enthalpy of formation in the gas phase has been calculated as -20.07 kJ/mol using the Joback group contribution method [1]. This value indicates that the compound is thermodynamically stable under standard conditions, with the negative enthalpy suggesting favorable formation from its constituent elements.

The standard Gibbs free energy of formation (ΔfG°) has been determined to be 160.79 kJ/mol [1], indicating that while the compound is kinetically stable, its formation from elements at standard conditions would not be spontaneous. The standard enthalpy of fusion (ΔfusH°) is reported as 20.56 kJ/mol [1], reflecting the energy required to transition from solid to liquid phase.

Critical thermodynamic parameters include a critical temperature of 833.34 K and critical pressure of 3280.28 kPa [1]. The critical volume has been calculated as 0.507 m³/kmol [1]. These values are essential for understanding the compound's behavior under extreme conditions and for process design applications.

Temperature-dependent heat capacity data reveals systematic increases with temperature, ranging from 311.23 J/mol×K at 588.38 K to 378.76 J/mol×K at 833.34 K [1]. This temperature dependence follows expected patterns for aromatic nitro compounds, with the isopropyl substitution contributing additional vibrational modes that increase heat capacity at elevated temperatures.

Phase Behavior and Vapor-Liquid Equilibrium Data

The vapor-liquid equilibrium behavior of 1-Isopropyl-2-nitrobenzene exhibits characteristic patterns of substituted aromatic compounds. Vapor pressure measurements demonstrate a systematic relationship with temperature, following the Antoine equation with coefficients A = 1.43515×10¹, B = -4.36379×10³, and C = -8.78370×10¹ over the temperature range of 398.12 K to 570.56 K [1].

Experimental vapor pressure data shows values ranging from 1.33 kPa at 398.12 K to 202.66 kPa at 570.56 K [1]. The standard enthalpy of vaporization has been precisely measured as 65.60 ± 0.70 kJ/mol at 300.50 K [2], with temperature-dependent values showing 65.5 ± 0.7 kJ/mol at 301 K [2]. These measurements were obtained using gas saturation methods with data collected over a temperature range of 278 K to 323 K.

The compound demonstrates low vapor pressure at ambient conditions, with values of 0.015 mmHg at 25°C [3] and 0.0248 mmHg at 25°C [4], indicating relatively low volatility. This property is consistent with the molecular structure, where the combination of the benzene ring, nitro group, and isopropyl substituent contributes to increased intermolecular forces.

Phase behavior studies in binary mixtures reveal complex interactions with various solvents. In benzene-isopropanol systems, the compound exhibits non-ideal behavior with positive deviations from Raoult's Law [5]. The Henry's Law constant is reported as 4.13×10⁻⁵ atm-m³/mol [3], indicating moderate volatility from aqueous solutions.

Solubility Profile in Organic Solvents and Binary Mixtures

The solubility characteristics of 1-Isopropyl-2-nitrobenzene demonstrate typical behavior of moderately polar aromatic compounds. Aqueous solubility is limited, with values reported as 37.1 mg/L at 25°C [3], reflecting the hydrophobic nature of the isopropyl and aromatic components combined with the polar nitro group.

The octanol-water partition coefficient (log P) has been determined as 3.34 [3], indicating significant lipophilicity and preference for organic phases over aqueous environments. This value suggests good membrane permeability and bioaccumulation potential. Alternative calculations report log P values of 2.718 using the Crippen method [1] and 3.29 from other computational approaches [6].

Organic solvent compatibility is generally high, with the compound showing good solubility in alcohols, ethers, and aromatic solvents. The compound is practically insoluble in water but demonstrates good solubility in alcohol and oils [7]. Binary mixture studies with isopropanol show complex solubility behavior, with partition coefficients varying systematically across composition ranges [8].

In benzene-containing binary systems, the compound exhibits moderate solubility with evidence of specific intermolecular interactions. The presence of the nitro group enables hydrogen bonding with protic solvents, while the aromatic ring system provides π-π stacking interactions with aromatic solvents [9].

The atmospheric hydroxyl radical rate constant is 2.85×10⁻¹² cm³/molecule-sec [3], indicating moderate reactivity toward atmospheric degradation processes. This parameter is important for environmental fate assessment and atmospheric lifetime calculations.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of 1-Isopropyl-2-nitrobenzene reflects the complex interplay between the electron-withdrawing nitro group and the electron-donating isopropyl substituent in ortho positions. Density Functional Theory calculations using B3LYP/6-31G** basis sets have provided detailed insights into the molecular orbital configuration [10] [11].

The Highest Occupied Molecular Orbital (HOMO) energy is estimated to range from -6.2 to -5.8 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy spans -1.5 to -1.0 eV[computed estimates based on similar nitroaromatic compounds]. The resulting HOMO-LUMO gap of approximately 4.2 to 4.8 eV indicates moderate electronic stability and low reactivity toward electronic excitation processes.

Molecular orbital analysis reveals that the HOMO is primarily localized on the benzene ring with significant contribution from the isopropyl substituent, while the LUMO is predominantly centered on the nitro group and adjacent aromatic carbons. This distribution is consistent with the electron-withdrawing nature of the nitro group and the electron-donating character of the alkyl substituent.

The dipole moment has been calculated to range from 3.2 to 3.8 Debye[computational estimates], reflecting the significant charge separation between the electron-rich isopropyl-substituted region and the electron-deficient nitro group. This substantial dipole moment contributes to the compound's solubility behavior and intermolecular interactions.

Topological Polar Surface Area (TPSA) analysis indicates a value of 43.14 Ų [12], with the molecule containing two hydrogen bond acceptor sites (oxygen atoms of the nitro group) and no hydrogen bond donor sites [12]. The compound possesses two rotatable bonds [12], primarily involving the isopropyl group orientation relative to the benzene ring.

Electronic charge distribution analysis shows significant polarization, with the nitro group bearing substantial negative charge density while the isopropyl-substituted carbon exhibits electron deficiency. This charge distribution pattern influences both chemical reactivity and physical properties.

Comparative Reactivity with Ortho/Meta/Para Isomers

The comparative analysis of nitrocumene isomers reveals significant differences in both physical properties and chemical reactivity patterns. Conventional nitration of cumene typically yields 68% para-isomer, 24-28% ortho-isomer, and only 1-2% meta-isomer [13] [14], demonstrating the strong directing effects of the isopropyl group.

Physical property comparisons show distinct patterns among isomers. The ortho-isomer (1-Isopropyl-2-nitrobenzene) exhibits a boiling point of 256.4 ± 9.0°C and melting point of -9.5°C [6]. In contrast, the para-isomer (1-Isopropyl-4-nitrobenzene) demonstrates a boiling point of 236.4 ± 0.0°C and melting point of 2.0°C [15] [16]. The higher boiling point of the ortho-isomer reflects increased intramolecular interactions and potential hydrogen bonding between the nitro group and the isopropyl substituent.

Steric effects play a crucial role in determining reactivity patterns. The ortho-isomer experiences significant steric hindrance due to the proximity of the bulky isopropyl group and the nitro substituent . This steric crowding destabilizes transition states for ortho-substitution and favors meta/para pathways in subsequent reactions . The steric hindrance in the ortho-isomer also affects its physical properties, contributing to reduced symmetry and altered crystal packing.

Electronic effects differ substantially among isomers. In electrophilic aromatic substitution reactions, the isopropyl group acts as an ortho/para-directing activating group, while the nitro group functions as a meta-directing deactivating group [18] [19]. In the ortho-isomer, these effects partially oppose each other, creating unique reactivity patterns not observed in the other isomers.

Regioselective synthesis studies demonstrate that solid acid catalysts can achieve improved selectivity for specific isomers. Using MoO₃/SiO₂ catalysts, para-selectivity can be enhanced to approximately 68% with 62% conversion [13]. The 1% MoO₃/SiO₂ catalyst shows optimal performance, attributed to high surface area, small pore diameter, and controlled acidity [13].

Thermodynamic stability analysis indicates that the para-isomer is generally most stable, followed by the ortho-isomer, with the meta-isomer being least stable. This stability order correlates with the observed product distributions in equilibrium-controlled reactions and influences the isomer ratios obtained under different reaction conditions.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant